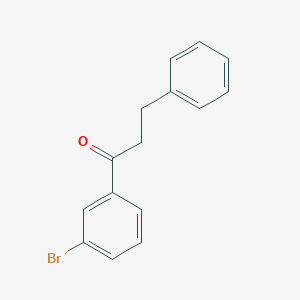

3'-Bromo-3-phenylpropiophenone

Overview

Description

3-Bromo-3-phenylpropiophenone, also known as 3-bromo-1-phenylpropan-1-one, is a chemical compound that is used in a variety of scientific applications. It is an aromatic ketone that is a colorless to pale yellow liquid with a faint odor. It is soluble in most organic solvents, such as ethanol and acetone, and is relatively stable at room temperature. 3-Bromo-3-phenylpropiophenone has a variety of uses in the laboratory, including in the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent in various biochemical and physiological processes.

Scientific Research Applications

Catalysis and Chemical Reactions

- 3'-Bromo-3-phenylpropiophenone is involved in palladium-catalyzed reactions, demonstrating unique multiple arylation via C-C and C-H bond cleavages. This process results in the formation of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui et al., 2004).

Synthesis of Chemical Compounds

- It plays a role in the synthesis of carbofunctional α,β-Unsaturated Sulfides. Specifically, 3-Bromo-2-phenyl-1-indenone reacts with enaminothioketones to yield oxoimmoniosulfides (Timokhina et al., 2001).

- The compound is utilized in the facile synthesis of chalcones, where its interaction with DNA and urease inhibition, as well as antioxidant potential, have been experimentally evaluated and supported by molecular docking studies (Rasool et al., 2021).

Marine Algae Derivatives

- Bromophenols isolated from marine algae, which may include derivatives of this compound, exhibit antibacterial properties. These compounds have been identified and studied for their effectiveness against various bacterial strains (Xu et al., 2003).

Biological Activities

- Certain derivatives of this compound have shown potential in anticancer drug development. For instance, a novel bromophenol derivative synthesized from this compound demonstrated significant anticancer activities against human lung cancer cells (Guo et al., 2018).

Spectroscopic and Thermodynamical Analysis

- Theoretical and experimental studies have been conducted on the vibrational spectra and thermodynamical properties of 3'-bromopropiophenone and its derivatives. These studies utilize techniques like Hartree-Fock and density functional theory (Pandian et al., 2011).

Antioxidant Properties

- Methylated and acetylated derivatives of natural bromophenols, potentially including this compound, exhibit antioxidant activities. These derivatives have been synthesized and tested for their effectiveness in reducing oxidative damage and ROS generation in cellular models (Dong et al., 2022).

Properties

IUPAC Name |

1-(3-bromophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTYDZGMRWJHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643974 | |

| Record name | 1-(3-Bromophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866821-66-1 | |

| Record name | 1-(3-Bromophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)